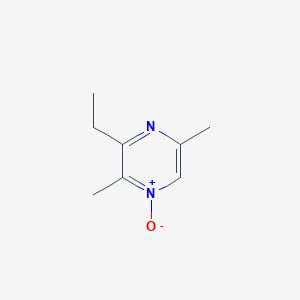
3-Ethyl-2,5-dimethylpyrazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5-dimethylpyrazine 1-oxide is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in the Pharmaceutical Industry
1. Drug Development
3-Ethyl-2,5-dimethylpyrazine 1-oxide serves as an important intermediate in synthesizing various pharmaceuticals. It has been investigated for its potential role in developing drugs targeting diseases such as tuberculosis and cancer. The compound's structure allows it to be modified into derivatives that exhibit enhanced biological activity.
Case Study: Antitubercular Activity
Research has shown that derivatives of 3-Ethyl-2,5-dimethylpyrazine can be synthesized to combat Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, indicating their potential as new antitubercular agents .
| Compound | Activity | Reference |
|---|---|---|
| 3-Ethyl-2,5-dimethylpyrazine derivative | Inhibitory against Mycobacterium tuberculosis |
Applications in Food Science
2. Flavoring Agent
3-Ethyl-2,5-dimethylpyrazine is utilized as a flavoring agent due to its distinctive nutty and roasted aroma. It is commonly found in various food products, including chocolates, baked goods, and snacks.
Case Study: Aroma Profile in Chocolate
A study evaluating the aroma compounds in dark chocolates identified 3-Ethyl-2,5-dimethylpyrazine as a key contributor to the overall flavor profile. Its presence enhances the sensory experience of chocolate products, making it a valuable ingredient in confectionery .
Applications in Environmental Science
3. Biodegradation Potential
Recent studies have explored the biodegradation capabilities of microorganisms that utilize 3-Ethyl-2,5-dimethylpyrazine as a carbon source. This application is particularly relevant for bioremediation efforts aimed at degrading pyrazine compounds in contaminated environments.
Case Study: Microbial Degradation
Research conducted on Pseudomonas species revealed their ability to metabolize 3-Ethyl-2,5-dimethylpyrazine effectively. This indicates its potential use in bioremediation strategies for cleaning up pyrazine-contaminated sites .
Propriétés
Numéro CAS |
183021-23-0 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-ethyl-2,5-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O/c1-4-8-7(3)10(11)5-6(2)9-8/h5H,4H2,1-3H3 |
Clé InChI |
RKWRVDJZVPEUJH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C[N+](=C1C)[O-])C |
SMILES canonique |
CCC1=NC(=C[N+](=C1C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















